3-(4-ethoxyphenyl)-1H-pyrazol-5-ol 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10588626
InChI: InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)NN2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol

CAS No.:

VCID: VC10588626

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-1H-pyrazol-5-ol -

Description

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are typically synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves a three-component reaction between 3-methyl-1-phenyl-5-pyrazolone, benzaldehydes, and sodium acetate as a catalyst . This method highlights the versatility of pyrazole synthesis, which can be adapted to produce various derivatives with different substituents.

Biological Activities of Pyrazoles

Pyrazoles have been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. For instance, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one has demonstrated good antimicrobial and antioxidant activity . Similarly, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives have shown significant radical scavenging activity and moderate cytotoxicity against certain cancer cell lines .

Data Table: Biological Activities of Pyrazole Derivatives

CompoundBiological ActivityReference
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Antioxidant, anticancer
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneAntimicrobial, antioxidant

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis methods for 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol to facilitate large-scale production.

  • Biological Activity Evaluation: Conducting comprehensive studies to assess the compound's antioxidant, antimicrobial, and anticancer properties.

  • Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) to determine its potential as a therapeutic agent.

Given the lack of specific information on 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol, future research should focus on synthesizing the compound and evaluating its biological activities to explore its potential applications.

Product Name 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 5-(4-ethoxyphenyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-7H,2H2,1H3,(H2,12,13,14)
Standard InChIKey YQMOIHHEQMEXCI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)NN2
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)NN2
PubChem Compound 609311
Last Modified Apr 15 2024

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